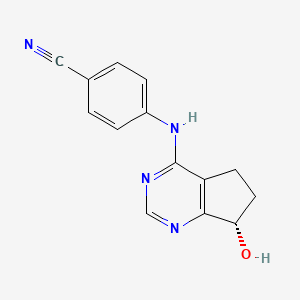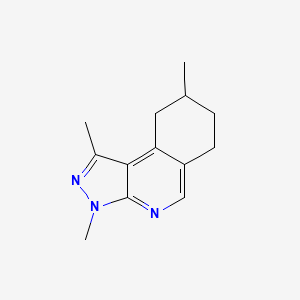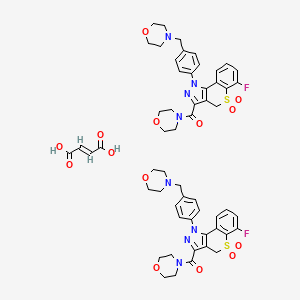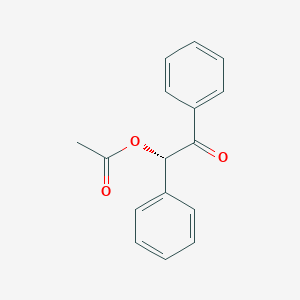
(S)-Benzoin acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Benzoin acetate is an organic compound that belongs to the class of esters. It is derived from benzoin, a naturally occurring organic compound, and acetic acid. The compound is characterized by its chiral center, making it optically active. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(S)-Benzoin acetate can be synthesized through the esterification of (S)-benzoin with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Benzoin acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (S)-benzoin and acetic acid.
Reduction: Reduction of this compound can lead to the formation of (S)-benzoin alcohol.
Oxidation: Oxidation reactions can convert this compound into benzil derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Hydrolysis: (S)-Benzoin and acetic acid.
Reduction: (S)-Benzoin alcohol.
Oxidation: Benzil derivatives.
Applications De Recherche Scientifique
(S)-Benzoin acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and chiral recognition.
Medicine: Research into potential pharmaceutical applications, including the development of chiral drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-Benzoin acetate involves its interaction with various molecular targets. In enzymatic reactions, the compound can act as a substrate or inhibitor, depending on the specific enzyme involved. The chiral nature of this compound allows it to participate in stereospecific reactions, influencing the outcome of the reaction based on the spatial arrangement of its atoms.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-Benzoin acetate: The enantiomer of (S)-Benzoin acetate, differing only in the spatial arrangement of atoms around the chiral center.
Benzoin: The parent compound, lacking the ester functional group.
Benzil: An oxidized derivative of benzoin.
Uniqueness
This compound is unique due to its chiral center, which imparts optical activity and allows for its use in enantioselective synthesis. Its ester functional group also provides distinct reactivity compared to its parent compound, benzoin, and its oxidized form, benzil.
Propriétés
Numéro CAS |
84275-46-7 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
[(1S)-2-oxo-1,2-diphenylethyl] acetate |
InChI |
InChI=1S/C16H14O3/c1-12(17)19-16(14-10-6-3-7-11-14)15(18)13-8-4-2-5-9-13/h2-11,16H,1H3/t16-/m0/s1 |
Clé InChI |
QRWAIZJYJNLOPG-INIZCTEOSA-N |
SMILES isomérique |
CC(=O)O[C@@H](C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CC(=O)OC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


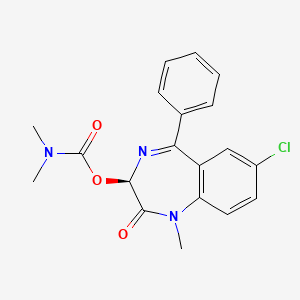
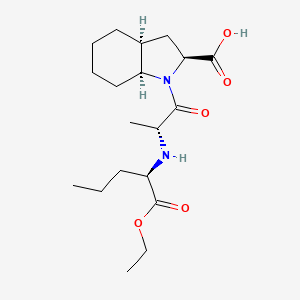
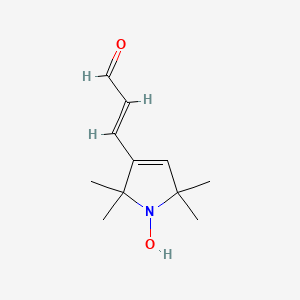
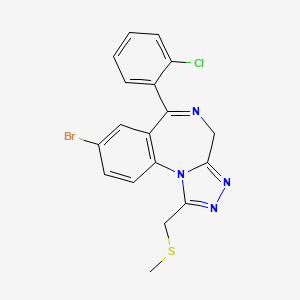
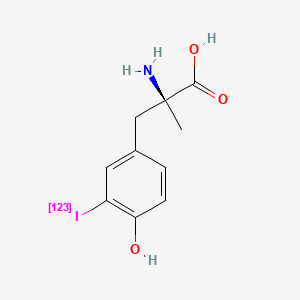
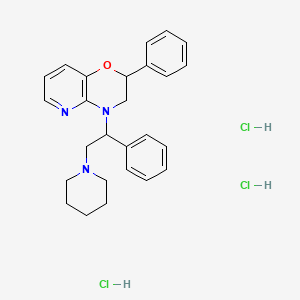
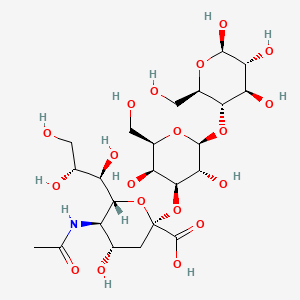
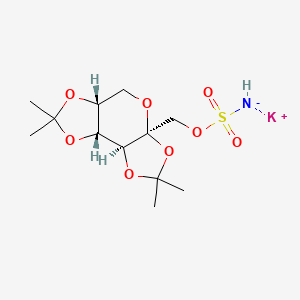


![(Z)-but-2-enedioic acid;2-(cyclopropylmethoxy)-N-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]carbamoyl]benzamide](/img/structure/B15190102.png)
